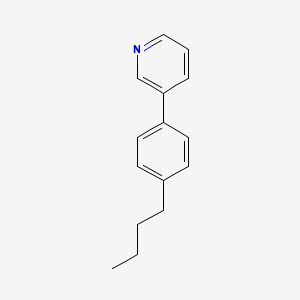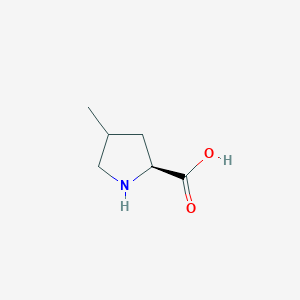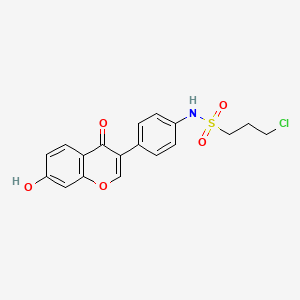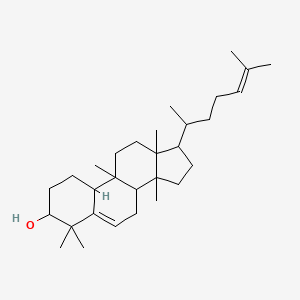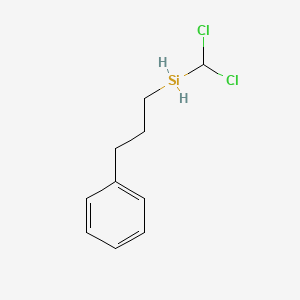
2,4-Dimethyl-5-phenylthiazol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-phenyl-thiazol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,4-Dimethyl-5-phenyl-thiazol consists of a five-membered ring containing sulfur and nitrogen atoms, with methyl groups at positions 2 and 4, and a phenyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-phenyl-thiazol typically involves the cyclization of appropriate precursors. One common method is the reaction of alpha-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thioacetamide under basic conditions can yield 2,4-Dimethyl-5-phenyl-thiazol .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenyl-thiazol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
化学反应分析
Types of Reactions: 2,4-Dimethyl-5-phenyl-thiazol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2,4-Dimethyl-5-phenyl-thiazol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-5-phenyl-thiazol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The phenyl group can enhance binding affinity to specific targets, contributing to its biological activity .
相似化合物的比较
2,4-Dimethyl-thiazol: Lacks the phenyl group, which may reduce its biological activity.
5-Phenyl-thiazol: Lacks the methyl groups, which can affect its chemical reactivity.
2-Methyl-4-phenyl-thiazol: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness: 2,4-Dimethyl-5-phenyl-thiazol is unique due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both methyl and phenyl groups contributes to its diverse applications in research and industry .
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI 键 |
BWJJRBGXBFRKCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
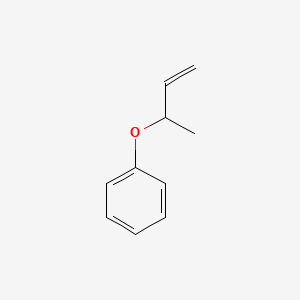
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
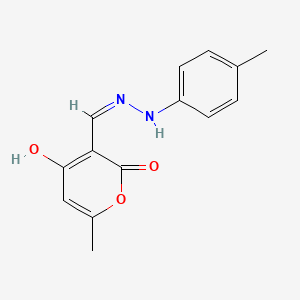
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
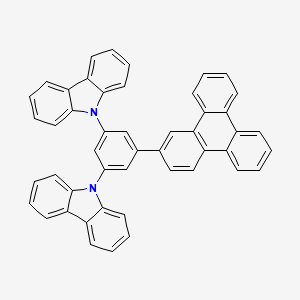
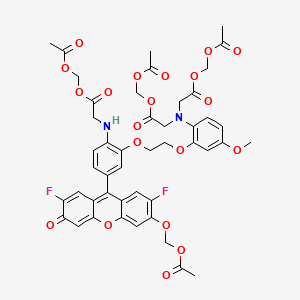
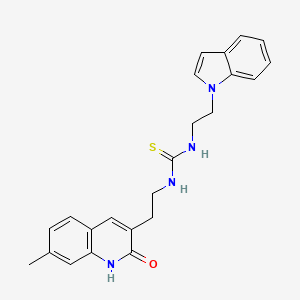
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)
